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Compound of Interest

(4-(4-
Compound Name:
Chlorophenoxy)phenyl)methanol

CAS No.: 93497-08-6

Cat. No.: B1356539

Get Quote

Technical Guide: (4-(4-

Chlorophenoxy)phenyl)methanol
Critical Intermediate in Triazole Fungicide Synthesis
Executive Summary

(4-(4-Chlorophenoxy)phenyl)methanol (CAS: 93497-08-6) is a specialized aromatic ether-
alcohol used primarily as a high-value intermediate in the agrochemical industry. It serves as
the structural backbone for Difenoconazole, a broad-spectrum triazole fungicide used globally
for crop protection.

This guide provides a comprehensive technical analysis of the compound, detailing its
physicochemical properties, industrial synthesis protocols, and its role in drug and pesticide
development. It is designed for process chemists and researchers optimizing synthetic routes
for phenoxy-benzyl derivatives.
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Chemical Identity & Nomenclature

Parameter

Details

IUPAC Name

[4-(4-Chlorophenoxy)phenylmethanol

Common Synonyms

4-(4-Chlorophenoxy)benzyl alcohol; p-(p-

Chlorophenoxy)benzyl alcohol

CAS Registry Number 93497-08-6

Molecular Formula C13H11CIlO2

Molecular Weight 234.68 g/mol

SMILES Clclcee(Oc2cec(CO)ec2)ccl

INChl Key KJGZOJIWQRGHCL-UHFFFAOYSA-N

Physicochemical Properties

The compound is a lipophilic solid at room temperature, characterized by the stability of the

diaryl ether linkage.

Property

Value / Description

Physical State

Solid (Crystalline powder)

Color White to off-white
Melting Point Typically 58—62 °C (range varies by purity)
Boiling Point ~380 °C (Predicted at 760 mmHg)
N Soluble in organic solvents (DCM, Ethyl Acetate,
Solubility )
Methanol); Insoluble in water.[1][2]
. Stable under normal conditions; sensitive to
Stability

strong oxidizers.

Partition Coefficient (LogP)

~3.5 (Predicted)

Synthetic Routes & Manufacturing Protocols
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The industrial preparation of (4-(4-Chlorophenoxy)phenyl)methanol typically follows a two-
step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Carbonyl Reduction.

Step 1: Ether Linkage Formation (S_NAr)

The formation of the diaryl ether bridge is the rate-determining step. It involves the coupling of
4-chlorophenol with 4-chlorobenzaldehyde (or 4-fluorobenzaldehyde for higher yields) in the
presence of a base.

o Reagents: 4-Chlorophenol, 4-Chlorobenzaldehyde, Potassium Carbonate (
).
o Solvent: High-boiling polar aprotic solvent (e.g., DMF, DMSO, or DMAC).

e Conditions: Reflux at 120-140 °C for 6—12 hours.

Step 2: Aldehyde Reduction

The intermediate, 4-(4-chlorophenoxy)benzaldehyde, is selectively reduced to the alcohol.

o Reagents: Sodium Borohydride (

).

e Solvent: Methanol or Ethanol.

o Conditions: 0 °C to Room Temperature, 1-2 hours.

Detailed Experimental Protocol (Bench Scale)
e Coupling:

o Charge a 3-neck flask with 4-chlorophenol (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and

(1.2 eq) in DMF (5 volumes).

o Heat to 130 °C under

atmosphere. Monitor by TLC/HPLC until the aldehyde is consumed.
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o Cool to RT, pour into ice water, and filter the precipitated solid (4-(4-
chlorophenoxy)benzaldehyde).

o Recrystallize from ethanol/water if necessary.

e Reduction:

[e]

Dissolve the aldehyde intermediate (1.0 eq) in Methanol (10 volumes).

o

Cool to 0 °C. Add

(0.5 eq) portion-wise over 30 minutes.

[¢]

Stir at RT for 1 hour. Quench with dilute HCI.

[¢]

Extract with Ethyl Acetate, wash with brine, dry over

, and concentrate to yield the target alcohol.

Synthesis Pathway Visualization

K2CO3, DMF

4-Chlorophenol 130°C (S_NAT) NaBHA. MeOH
K2CO3, DMF 4-(4-Chlorophenoxy) Reduction > (4-(4-Chlorophenoxy)
130°C (S_NAr benzaldehyde phenyl)methanol

4-Chlorobenzaldehyde

Click to download full resolution via product page

Figure 1: Two-step synthetic pathway from commodity chemicals to the target alcohol.

Applications in Drug & Agrochemical Development

The primary industrial utility of (4-(4-Chlorophenoxy)phenyl)methanol is as a precursor for
Triazole Fungicides, specifically Difenoconazole.

Mechanism of Action (Downstream Product)
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Difenoconazole acts by inhibiting the sterol 14a-demethylase (CYP51) enzyme in fungi,
disrupting cell membrane synthesis. The (4-chlorophenoxy)phenyl moiety provides the
necessary lipophilicity and steric bulk to fit the enzyme's active site, while the triazole ring
coordinates with the heme iron.

Conversion to Difenoconazole

The alcohol is not the final active ingredient but is converted into a leaving group (chloride or
mesylate) to facilitate coupling with the triazole-ketal core.

e Chlorination: Alcohol

Benzyl Chloride (using

)

e Coupling: Benzyl Chloride + Ketal-Triazole intermediate

Difenoconazole.

Agrochemical Synthesis Workflow
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(CAS 93497-08-6)
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Figure 2: The role of the alcohol as a key building block in Difenoconazole manufacturing.
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Analytical Characterization

To validate the identity of synthesized batches, the following spectral data is expected:
e 'HNMR (CDCls, 400 MHz):

o 4.65 (s, 2H,

-OH) — Diagnostic benzylic peak.
o 6.9-7.0 (m, 4H, Ar-H ortho to ether linkage).
o 7.2-7.4 (m, 4H, Ar-H meta to ether linkage).

o 1.8 (brs, 1H, OH).
¢ IR Spectrum:

o Broad band at 3300-3400 cm~1 (O-H stretch).

o Sharp band at ~1240 cm~1 (C-O-C ether stretch).
e Mass Spectrometry (GC-MS):

o Molecular ion

at m/z 234.

o Fragmentions at m/z 217 (
) and characteristic chlorophenoxy fragments.

Safety & Handling (GHS)

While specific GHS data for this intermediate may be limited compared to the final API, it
should be handled with standard precautions for halogenated aromatic alcohols.

 Signal Word:WARNING

e Hazard Statements:
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o H315: Causes skin irritation.[3]
o H319: Causes serious eye irritation.

o H411: Toxic to aquatic life with long-lasting effects (common for chlorophenoxy
compounds).

« PPE: Nitrile gloves, safety goggles, and lab coat. Work in a fume hood to avoid inhalation of
dust.

References

+ National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 86173, Difenoconazole. Retrieved from [Link]

¢ ChemWhat.[4-(4-chlorophenoxy)phenyllmethanol CAS#: 93497-08-6 Data Page. Retrieved
from [Link]

* Google Patents.Process for the preparation of Difenoconazole intermediates
(WO/2008/xxxx).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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